4-(2H-indazol-2-yl)-3,5-dimethylphenol
Description
4-(2H-Indazol-2-yl)-3,5-dimethylphenol is a synthetic aromatic compound featuring a phenol core substituted with methyl groups at the 3- and 5-positions and an indazole moiety at the 4-position. This structure combines the lipophilic properties of methyl-substituted phenols with the heterocyclic aromaticity of indazole, suggesting applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-indazol-2-yl-3,5-dimethylphenol |
InChI |
InChI=1S/C15H14N2O/c1-10-7-13(18)8-11(2)15(10)17-9-12-5-3-4-6-14(12)16-17/h3-9,18H,1-2H3 |
InChI Key |
BHSAGZSUKCYABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C3C=CC=CC3=N2)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Phenol Derivatives
3,5-Dimethylphenol (CAS 108-68-9)
- Structure: Phenol with methyl groups at 3 and 5 positions (C₈H₁₀O).
- Properties : White crystalline solid, soluble in water, logP ~2.1 (predicted), used as an antiseptic .
- However, the indazole substituent introduces steric hindrance and electronic effects absent in 3,5-dimethylphenol.
Phenol (C₆H₅OH)
- Properties : Lower logP (~1.5), higher acidity (pKa ~10) due to unsubstituted hydroxyl group .
- Comparison: The indazole and methyl groups in the target compound reduce acidity (electron-donating methyl groups deactivate the phenol) and increase molecular weight (238.29 g/mol vs. 94.11 g/mol for phenol).
Heterocyclic-Substituted Phenols
4-(Benzimidazol-2-yl)-3,5-Dimethylphenol
- Structure : Similar to the target compound but replaces indazole with benzimidazole.
- Comparison : Benzimidazole’s fused benzene-imidazole ring offers different π-π stacking and hydrogen-bonding capabilities. Indazole’s pyrazole-like N–N bond may confer greater thermal stability or unique binding interactions in biological systems.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
Indazole Derivatives
Simple Indazole Analogs (e.g., 1H-Indazole)
- Properties : Lower molecular weight (118.14 g/mol), higher solubility in polar solvents.
- Comparison: The phenol and methyl groups in 4-(2H-indazol-2-yl)-3,5-dimethylphenol reduce solubility but add functional groups for derivatization or target engagement.
Structural and Electronic Analysis
Computational and Crystallographic Insights
- Software Tools: Programs like SHELX and WinGX are critical for determining crystal structures of similar compounds . For example, methyl-substituted phenols often exhibit planar aromatic cores with bond lengths of ~1.39 Å (C–O) and ~1.41 Å (C–C).
Key Properties Table
| Property | This compound | 3,5-Dimethylphenol | Phenol | 1H-Indazole |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂O | C₈H₁₀O | C₆H₅OH | C₇H₆N₂ |
| Molecular Weight (g/mol) | 238.29 | 122.16 | 94.11 | 118.14 |
| logP (Predicted) | ~3.0 | ~2.1 | ~1.5 | ~1.8 |
| Solubility (Water) | Low | Moderate | High | Moderate |
| Key Substituents | Indazole, 3,5-methyl | 3,5-methyl | None | None |
Research and Market Context
- Market Data: 3,5-Dimethylphenol has extensive industrial applications, with market forecasts extending to 2046 . The indazole variant’s niche applications might align with high-value pharmaceuticals or agrochemicals.
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